N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-(1,1,2,2-tetrafluoroethoxy)benzamide
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Overview
Description
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-(1,1,2,2-tetrafluoroethoxy)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of pyrimidine, sulfonamide, and benzamide groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-(1,1,2,2-tetrafluoroethoxy)benzamide typically involves multiple steps, starting with the preparation of the pyrimidine and benzamide intermediates. The key steps include:
Formation of the Pyrimidine Intermediate: This involves the reaction of 2,6-dimethoxypyrimidine with suitable reagents to introduce the sulfonamide group.
Coupling with Benzamide: The pyrimidine intermediate is then coupled with 3-(1,1,2,2-tetrafluoroethoxy)benzamide under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-(1,1,2,2-tetrafluoroethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different analogs.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-(1,1,2,2-tetrafluoroethoxy)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-(1,1,2,2-tetrafluoroethoxy)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(2,6-dimethoxypyrimidin-4-yl)amino]sulfonyl}phenyl)acetamide
- N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-phenoxyacetamide
Uniqueness
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-(1,1,2,2-tetrafluoroethoxy)benzamide stands out due to its tetrafluoroethoxy group, which imparts unique chemical properties and potential biological activities. This makes it a valuable compound for specialized research and industrial applications.
Properties
Molecular Formula |
C21H18F4N4O6S |
---|---|
Molecular Weight |
530.5g/mol |
IUPAC Name |
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-(1,1,2,2-tetrafluoroethoxy)benzamide |
InChI |
InChI=1S/C21H18F4N4O6S/c1-33-17-11-16(27-20(28-17)34-2)29-36(31,32)15-8-6-13(7-9-15)26-18(30)12-4-3-5-14(10-12)35-21(24,25)19(22)23/h3-11,19H,1-2H3,(H,26,30)(H,27,28,29) |
InChI Key |
JFDBFJSFAIBTSP-UHFFFAOYSA-N |
SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC(C(F)F)(F)F)OC |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC(C(F)F)(F)F)OC |
Origin of Product |
United States |
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